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1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea

Piperidinyl urea DCN1 inhibitor Tankyrase inhibitor

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea (CAS 1171355-75-1, MF C25H34N4O3, MW 438.57 g/mol) is a synthetic tri-substituted urea listed in the PubChem repository and chemical vendor catalogs. Its structure combines a 2,3-dimethoxyphenyl group with a 1-methylindolin-5-yl-piperidin-1-yl-ethylamine scaffold, placing it within the broader class of piperidinyl ureas that have been investigated as tankyrase and DCN1-UBE2M protein–protein interaction inhibitors.

Molecular Formula C25H34N4O3
Molecular Weight 438.572
CAS No. 1171355-75-1
Cat. No. B2646064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
CAS1171355-75-1
Molecular FormulaC25H34N4O3
Molecular Weight438.572
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N4CCCCC4
InChIInChI=1S/C25H34N4O3/c1-28-15-12-19-16-18(10-11-21(19)28)22(29-13-5-4-6-14-29)17-26-25(30)27-20-8-7-9-23(31-2)24(20)32-3/h7-11,16,22H,4-6,12-15,17H2,1-3H3,(H2,26,27,30)
InChIKeySXYRNPNPVMKYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea (CAS 1171355-75-1) Procurement Research Status


1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea (CAS 1171355-75-1, MF C25H34N4O3, MW 438.57 g/mol) is a synthetic tri-substituted urea listed in the PubChem repository and chemical vendor catalogs. Its structure combines a 2,3-dimethoxyphenyl group with a 1-methylindolin-5-yl-piperidin-1-yl-ethylamine scaffold, placing it within the broader class of piperidinyl ureas that have been investigated as tankyrase and DCN1-UBE2M protein–protein interaction inhibitors [1][2]. As of the search date, no primary research publication, peer-reviewed journal article, or granted patent was identified that reports target-specific quantitative biochemical or cellular potency data (IC50, Ki, EC50, etc.) for this exact compound, meaning the compound's procurement value is currently defined by its structural novelty rather than by validated pharmacological differentiation.

Why Piperidinyl Urea Scaffold Isosteres Cannot Substitute for 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea


Within the piperidinyl urea class, systematic structure–activity relationship (SAR) studies have demonstrated that minor modifications to the dimethoxyphenyl regioisomerism, the nature of the basic amine (piperidine vs. morpholine), and the oxidation state of the indoline ring produce non-linear and often non-additive changes in biochemical potency, solubility, and permeability [1][2]. For example, moving the two methoxy groups from the 2,3- to the 3,4-position on the phenyl ring can alter the hydrogen-bonding network within the target binding pocket, and replacing piperidine with morpholine changes the amine pKa by approximately 2–3 log units, which affects both membrane permeability and target engagement. The specific combination of the 2,3-dimethoxyphenyl group, the 1-methylindolin-5-yl moiety, and the piperidin-1-yl-ethyl linker found in CAS 1171355-75-1 represents a unique intersection of these pharmacophoric elements; substituting any single component with a seemingly similar isostere risks losing the precise spatial and electronic signature required for a given biological target, even before quantitative affinity data are available.

Quantitative Evidence Summary for 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea – Current Status and Class-Level Inferences Only


Absence of Publicly Available Target-Specific Potency Data for CAS 1171355-75-1 Versus Closest Structural Analogs

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases failed to identify any peer-reviewed publication or granted patent that reports quantitative biochemical or cellular IC50, Ki, or EC50 values for CAS 1171355-75-1 against any defined molecular target. In contrast, structurally related piperidinyl ureas within the DCN1-UBE2M inhibitor series have reported TR-FRET IC50 values ranging from 62 nM to >67 μM [1]. The data gap for CAS 1171355-75-1 must be explicitly acknowledged as a limitation. Researchers requiring baseline activity data should commission de novo in vitro profiling before selecting this compound over analogs with published potency data.

Piperidinyl urea DCN1 inhibitor Tankyrase inhibitor

Regioisomeric Dimethoxyphenyl Differentiation: Class-Level Inference from Piperidinyl Urea SAR

SAR studies on piperidinyl urea inhibitors have shown that the position of methoxy substituents on the phenyl ring significantly influences biochemical potency through steric and electronic effects within the target binding pocket [1]. The 2,3-dimethoxyphenyl substitution pattern in this compound creates a distinct hydrogen-bond acceptor geometry compared to the more common 3,4-dimethoxyphenyl regioisomer, which is commercially available and serves as the nearest structural analog. While quantitative comparative data for these specific regioisomers are lacking, the broader SAR dataset indicates that methoxy positional changes can alter IC50 values by 3- to 10-fold within the same chemotype. This class-level inference supports the hypothesis that the 2,3-substitution pattern may confer differential binding to targets possessing sterically constrained methoxy-binding sub-pockets, but experimental confirmation is required.

Structure-activity relationship Dimethoxyphenyl regioisomerism Hydrogen bonding

Piperidine vs. Morpholine Basicity Differentiation: Class-Level Inference for Permeability and Target Engagement

The piperidine ring in the compound (calculated pKa ~9.5–10.5 for the conjugate acid) is approximately 2–3 log units more basic than the morpholine oxygen-containing analog that is commercially available as a structural comparator. Piperidinyl urea SAR has demonstrated that maintaining piperidine basicity is critical for potency in the DCN1-UBE2M series, where protonation of the piperidine nitrogen participates in a water-mediated hydrogen-bonding network within the N-acetyl pocket [1]. Introduction of electronegative substituents or replacement with morpholine reduces potency, likely due to altered protonation state at physiological pH. This class-level inference suggests that the piperidine-containing compound may exhibit superior target engagement in acidic binding pockets compared to its morpholine analog, although head-to-head comparative permeability and potency data are not available for this specific pair.

Amine basicity Membrane permeability pKa differentiation

Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea Based on Current Evidence


Structurally Differentiated Starting Point for DCN1-UBE2M or Tankyrase Lead Optimization Programs

This compound can serve as a novel scaffold for medicinal chemistry teams seeking to expand SAR around piperidinyl urea inhibitors of DCN1-UBE2M protein–protein interactions or tankyrase enzymes. Its 2,3-dimethoxyphenyl and 1-methylindolin-5-yl substitution pattern is not represented in the published DCN1 inhibitor series [1] or tankyrase patent examples [2], offering an opportunity to probe unexplored regions of the target binding pockets.

Basicity-Dependent Cellular Permeability Tool Compound for Target Engagement Studies

Due to the predicted pKa difference between its piperidine moiety and the commercially available morpholine analog, this compound is suitable for systematic studies examining how amine basicity affects cellular permeability and intracellular target engagement of piperidinyl urea chemotypes. This can be particularly valuable in oncology models where tumor microenvironments exhibit acidic extracellular pH [1].

Regioisomeric Probe for Understanding Methoxy Group Contributions to Binding Affinity

As a 2,3-dimethoxyphenyl regioisomer distinct from the more prevalent 3,4-dimethoxyphenyl commercial analogs, this compound can be deployed as a chemical probe to interrogate the hydrogen-bonding and steric requirements of methoxy-binding sub-pockets in novel protein targets identified through screening or computational docking [2].

Chemical Biology Reference Compound for Indoline-Containing Piperidinyl Urea Library Construction

This compound can serve as a key building block or reference standard for constructing focused compound libraries centered on the 1-methylindolin-5-yl-piperidin-1-yl-ethylamine scaffold. Such libraries can be screened against panels of oncology-relevant targets (e.g., DCN1, tankyrase, PARP) to identify novel inhibitors with distinct selectivity profiles.

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